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Compound of Interest

Compound Name: Carvacryl methyl ether

Cat. No.: B1346814

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvacryl methyl ether (2-methoxy-1-methyl-4-isopropylbenzene) is a naturally occurring
organic compound found in the essential oils of various plants, including those of the
Lamiaceae family. It is a derivative of carvacrol, a well-known monoterpenoid phenol.
Carvacryl methyl ether has garnered interest in the scientific community for its potential
biological activities, including its notable antibacterial properties. A thorough understanding of
its molecular structure and purity is paramount for its application in research and drug
development. This technical guide provides a comprehensive overview of the spectral analysis
of Carvacryl methyl ether, detailing its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data. This document also outlines standardized experimental
protocols for these analytical techniques.

Molecular Structure and Properties
e IUPAC Name: 2-methoxy-1-methyl-4-propan-2-ylbenzene[1]
e Synonyms: Carvacrol methyl ether, 5-Isopropyl-2-methylanisole, 2-Methoxy-p-cymene[1]

e CAS Number: 6379-73-3[1]

e Molecular Formula: C11H160[1]
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e Molecular Weight: 164.24 g/mol [1]

Spectroscopic Data

The following sections present the key spectroscopic data for Carvacryl methyl ether,
summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule.

The predicted *H NMR spectrum of Carvacryl methyl ether shows distinct signals
corresponding to the different types of protons in the molecule. The chemical shifts (d) are
reported in parts per million (ppm) relative to a standard reference.

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

6.98 d 1H Ar-H

6.74 d 1H Ar-H

6.64 s 1H Ar-H

3.76 S 3H -OCHs

3.19 sept 1H -CH(CH3)2

2.15 S 3H Ar-CHs

1.19 d 6H -CH(CHs3)2

The predicted 3C NMR spectrum provides information on the different carbon environments
within the Carvacryl methyl ether molecule.
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Chemical Shift (ppm) Assighment
155.3 Ar-C (C-0)
147.1 Ar-C (C-CH(CHs)z2)
129.9 Ar-C (C-CHs)
124.9 Ar-CH

121.2 Ar-CH

111.4 Ar-CH

55.8 -OCHs

34.0 -CH(CHs)2
24.2 -CH(CH3s)2
16.2 Ar-CHs

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. While a specific experimental spectrum with a
full peak list is not readily available, the expected characteristic absorption bands for Carvacryl
methyl ether are listed below.

Wavenumber (cm~—?) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch
2960-2850 Strong Aliphatic C-H Stretch
1600-1585, 1500-1400 Medium-Strong Aromatic C=C Bending
1250-1200 Strong Aryl-O Stretch (Asymmetric)
1050-1020 Medium Aryl-O Stretch (Symmetric)

Aromatic C-H Out-of-Plane
900-675 Strong )
Bending
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

m/z Relative Intensity Assighment

164 Moderate [M]* (Molecular lon)[1]
149 High [M-CHs]*[1]

91 Moderate [C7H7]* (Tropylium ion)[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectral analysis
of Carvacryl methyl ether.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Carvacryl methyl ether in 0.5-0.7
mL of a deuterated solvent (e.g., chloroform-d, CDCIs). The solvent should contain a small
amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-45° pulse angle, a spectral width of approximately 12-16
ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to
achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:

o Acquire a one-dimensional proton-decoupled carbon spectrum.
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o Typical parameters include a 30-45° pulse angle, a spectral width of approximately 200-
220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of
guaternary carbons. A larger number of scans (e.g., 128 or more) is typically required due
to the low natural abundance of 13C.

Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra to the
TMS signal. For 1H NMR, integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: As Carvacryl methyl ether is a liquid, it can be analyzed neat. Place a
small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt
plates to form a thin film.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Background Spectrum: Record a background spectrum of the clean, empty sample holder to
subtract atmospheric and instrumental interferences.

Sample Spectrum Acquisition: Place the prepared sample in the spectrometer's sample
compartment and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve
the signal-to-noise ratio. The data is collected over a range of approximately 4000 to 400
cm~L,

Data Processing: The software automatically ratios the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of Carvacryl methyl ether (e.g., 1 mg/mL) in
a volatile organic solvent such as hexane or dichloromethane.

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A non-polar
capillary column (e.g., DB-5ms) is suitable for the separation of monoterpenoids.

GC Conditions:
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o Injector Temperature: 250 °C.
o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and hold for a few
minutes, then ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final
temperature (e.g., 240 °C) to ensure separation of components.

» MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).
o lon Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.

o Data Analysis: The GC will separate the components of the sample, and the MS will provide
a mass spectrum for each eluting peak. The mass spectrum of the peak corresponding to
Carvacryl methyl ether can be compared to library spectra for confirmation.

Logical Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic
compound like Carvacryl methyl ether.
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Caption: Workflow for Spectral Analysis of Carvacryl Methyl Ether.
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Conclusion

This technical guide provides a consolidated resource for the spectral analysis of Carvacryl
methyl ether. The tabulated NMR, IR, and MS data, in conjunction with the detailed
experimental protocols, offer a comprehensive framework for researchers and scientists
working with this compound. The provided workflow diagram further clarifies the logical
progression of analysis. Accurate and consistent spectral characterization is fundamental to
ensuring the quality and reliability of scientific research and is a critical component in the drug
development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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